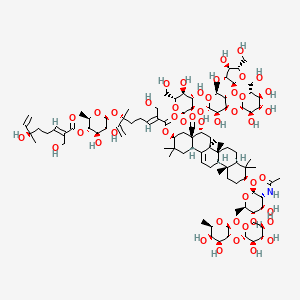

Avicin D

Description

Properties

CAS No. |

197787-20-5 |

|---|---|

Molecular Formula |

C98H155NO46 |

Molecular Weight |

2083.3 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-acetamido-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-3-[(2E,6R)-6-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-[(2E,6R)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C98H155NO46/c1-16-93(11,127)26-18-20-45(34-101)81(125)139-75-41(4)132-87(73(122)69(75)118)145-94(12,17-2)27-19-21-44(33-100)80(124)137-57-32-98(90(126)144-89-79(68(117)62(111)50(36-103)135-89)143-86-74(123)77(141-85-72(121)66(115)61(110)49(35-102)133-85)76(42(5)131-86)140-84-71(120)63(112)51(37-104)134-84)47(30-91(57,7)8)46-22-23-54-95(13)28-25-56(92(9,10)53(95)24-29-96(54,14)97(46,15)31-55(98)107)138-82-58(99-43(6)105)65(114)64(113)52(136-82)39-129-88-78(67(116)59(108)40(3)130-88)142-83-70(119)60(109)48(106)38-128-83/h16-17,20-22,40-42,47-79,82-89,100-104,106-123,127H,1-2,18-19,23-39H2,3-15H3,(H,99,105)/b44-21+,45-20+/t40-,41-,42+,47+,48-,49-,50-,51+,52-,53+,54-,55-,56+,57+,58-,59+,60+,61-,62-,63+,64-,65-,66+,67+,68+,69-,70-,71-,72-,73-,74-,75-,76+,77+,78-,79-,82+,83+,84+,85+,86+,87+,88-,89+,93+,94+,95+,96-,97-,98-/m1/s1 |

InChI Key |

HKEDBKXRDHFCFB-LUAQNYIXSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC([C@H](C7)OC(=O)/C(=C/CC[C@](C)(C=C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C)OC(=O)/C(=C/CC[C@](C)(C=C)O)/CO)O)O)/CO)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)NC(=O)C)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(C(C7)OC(=O)C(=CCCC(C)(C=C)OC8C(C(C(C(O8)C)OC(=O)C(=CCCC(C)(C=C)O)CO)O)O)CO)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)NC(=O)C)O)O)OC1C(C(C(CO1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Avicin D in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the molecular mechanisms of Avicin D, a triterpenoid (B12794562) saponin (B1150181) isolated from the plant Acacia victoriae, in inducing cancer cell death. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction

Avicins are a class of plant-derived triterpenoid saponins (B1172615) that have demonstrated potent anti-cancer properties.[1][2][3] Among them, this compound has been a subject of extensive research due to its selective cytotoxicity towards tumor cells while exhibiting cytoprotective effects in non-transformed cells.[1] This guide delves into the core mechanisms through which this compound exerts its anti-neoplastic effects, focusing on the induction of apoptosis, modulation of critical signaling pathways, and its impact on cellular metabolism.

Induction of Apoptosis: A Dual-Pronged Attack

This compound induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

Intrinsic Apoptotic Pathway

This compound directly targets the mitochondria, leading to a cascade of events culminating in programmed cell death.[4][5]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): this compound treatment leads to the permeabilization of the outer mitochondrial membrane.[1][5] This is a critical event that commits the cell to apoptosis.

-

Cytochrome c Release: Following MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[1][4] In Jurkat cells, this release can be detected as early as 30 minutes after treatment.[1]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (APAF-1) and procaspase-9 to form the apoptosome.[1] This complex then activates caspase-9, which in turn activates downstream effector caspases like caspase-3 and -7, leading to the execution of apoptosis.[1][4]

Extrinsic Apoptotic Pathway

This compound also activates the extrinsic apoptotic pathway, primarily through the Fas death receptor.[1][2]

-

Fas Receptor Clustering in Lipid Rafts: this compound induces the translocation and clustering of the Fas receptor (CD95) into lipid rafts, which are specialized microdomains of the plasma membrane.[2][3][6] This clustering occurs independently of the Fas ligand (FasL).[1][2]

-

DISC Formation: The aggregation of Fas receptors in lipid rafts facilitates the recruitment of the Fas-associated death domain (FADD) and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[1][2][3]

-

Caspase-8 Activation: Within the DISC, procaspase-8 is cleaved and activated.[1][2] Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the mitochondrial pathway.[1]

Modulation of Key Signaling Pathways

This compound's pro-apoptotic activity is further enhanced by its ability to inhibit key pro-survival signaling pathways.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell survival and proliferation. This compound effectively inhibits this pathway.[7][8][9]

-

Dephosphorylation of STAT3: this compound treatment leads to a time- and dose-dependent decrease in the phosphorylation of STAT3 at both Tyr705 and Ser727 residues in various cancer cell lines, including multiple myeloma (U266) and cutaneous T-cell lymphoma cells.[7][8] This dephosphorylation inhibits STAT3's transcriptional activity.[7]

-

Inhibition of Upstream Kinases and Activation of Phosphatases: The dephosphorylation of STAT3 is mediated by the dephosphorylation of Janus kinases (JAKs) and the activation of protein phosphatase-1 (PP1).[7][9]

-

Downregulation of STAT3 Target Genes: Inhibition of STAT3 activity by this compound leads to the reduced expression of several anti-apoptotic and pro-proliferative genes, including c-myc, cyclin D1, Bcl-2, and survivin.[7][8][9]

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is another critical transcription factor that promotes inflammation and cell survival in cancer. Avicins have been shown to inactivate the NF-κB pathway.[1] This inhibition contributes to the overall pro-apoptotic environment created by this compound.

Impact on Cellular Metabolism and Autophagy

This compound significantly alters the metabolic state of cancer cells, leading to energy stress and the induction of autophagy.[1]

-

Decreased ATP Levels: this compound treatment leads to a decrease in cellular ATP levels.[1][5] This is likely due to its direct effects on mitochondrial function, including the closure of the Voltage-Dependent Anion Channel (VDAC), which restricts the exchange of metabolites across the outer mitochondrial membrane.[5][10]

-

Activation of AMPK and Inhibition of mTOR: The reduction in cellular energy activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) kinase activity, a central regulator of cell growth and proliferation.[1]

-

Induction of Autophagy: The inhibition of mTOR by the AMPK-TSC2 pathway leads to the induction of autophagy.[1] While autophagy is typically a survival mechanism, excessive or prolonged autophagy can lead to autophagic cell death, providing an alternative mechanism for killing apoptosis-resistant cancer cells.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cells as reported in the literature.

| Cell Line | Assay | Concentration (µg/mL) | Time (hours) | Result | Reference |

| Jurkat | Cell Death (Trypan Blue) | 2 | 24 | ~40% cell death | [2] |

| Jurkat | Cell Death (Trypan Blue) | 2 | 48 | ~70% cell death | [2] |

| Jurkat | Cell Death (Trypan Blue) | 2 | 72 | ~90% cell death | [2] |

| NB4 | Cell Death (Trypan Blue) | 2 | 24 | ~30% cell death | [2] |

| NB4 | Cell Death (Trypan Blue) | 2 | 48 | ~60% cell death | [2] |

| HH (CTCL) | Apoptosis (Annexin V) | 0.5 | 24 | ~13% apoptotic cells | [6] |

| HH (CTCL) | Apoptosis (Annexin V) | 5 | 24 | ~83% apoptotic cells | [6] |

| HH (CTCL) | Apoptosis (Annexin V) | 0.5 | 48 | ~44% apoptotic cells | [6] |

| HH (CTCL) | Apoptosis (Annexin V) | 5 | 48 | ~89% apoptotic cells | [6] |

| MJ (CTCL) | Apoptosis (Annexin V) | 5 | 24 | ~13% apoptotic cells | [6] |

| MJ (CTCL) | Apoptosis (Annexin V) | 5 | 48 | ~37% apoptotic cells | [6] |

| Hut78 (CTCL) | Apoptosis (Annexin V) | 5 | 24 | ~39% apoptotic cells | [6] |

| Hut78 (CTCL) | Apoptosis (Annexin V) | 5 | 48 | ~53% apoptotic cells | [6] |

| Cell Line | Protein | Treatment | Time (hours) | Change in Phosphorylation | Reference |

| U266 | p-STAT3 (Tyr705) | 1 µM this compound | 1 | ~20% reduction | [7] |

| U266 | p-STAT3 (Ser727) | 1 µM this compound | 1 | ~20% reduction | [7] |

| U266 | p-STAT3 (Tyr705) | 1 µM this compound | 24 | ~65-85% reduction | [7] |

| U266 | p-STAT3 (Ser727) | 1 µM this compound | 24 | ~65-85% reduction | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

-

Cell Treatment: Treat cancer cells (1 x 10^6 cells/mL) with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to detect changes in the expression and phosphorylation status of specific proteins in response to this compound.

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., p-STAT3, total STAT3, Caspase-8, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations of Signaling Pathways and Experimental Workflows

Caption: this compound induced apoptosis pathways.

Caption: Inhibition of STAT3 signaling by this compound.

Caption: Experimental workflow for Western Blot analysis.

References

- 1. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis Protocols | USF Health [health.usf.edu]

- 4. rsc.org [rsc.org]

- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 6. This compound selectively induces apoptosis and downregulates p-STAT-3, bcl-2, and survivin in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. star.mit.edu [star.mit.edu]

Avicin D: A Technical Whitepaper on its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avicins are a class of triterpenoid (B12794562) saponins (B1172615) isolated from the seed pods of the Australian desert plant, Acacia victoriae. Among these, Avicin D has garnered significant scientific interest due to its potent pro-apoptotic and anti-inflammatory properties. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification and summarizes its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction

Triterpenoid saponins are a diverse group of naturally occurring glycosides with a wide range of biological activities. The avicins, first identified in Acacia victoriae, are distinguished by their complex chemical structures and potent cytotoxic effects on cancer cells.[1] this compound, a prominent member of this family, has been the subject of extensive research, revealing its potential as a therapeutic agent. This whitepaper serves as a technical guide for researchers interested in the isolation and study of this compound.

Discovery and Sourcing

This compound was discovered during a bioassay-guided fractionation of extracts from the seed pods of Acacia victoriae, a hardy leguminous plant native to the arid and semi-arid regions of Australia.[1][2] The initial aqueous methanol (B129727) extract of the ground seed pods demonstrated significant cytotoxicity against various cancer cell lines, prompting further investigation to isolate the active constituents.[2]

Physicochemical Properties of this compound

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1][3]

-

Molecular Formula: C₉₈H₁₅₅NO₄₆[3]

-

Molecular Weight: 2081 Da[3]

-

Core Structure: The aglycone core is acacic acid, a triterpenoid structure.[3]

-

Glycosylation: this compound is a bidesmosidic saponin (B1150181), meaning it has two sugar chains attached to the aglycone. A trisaccharide is attached at the C-3 position, and a tetrasaccharide is located at the C-28 position.[3]

-

Side Chain: A unique feature of this compound is a side chain linked to the C-21 position of the acacic acid core. This side chain consists of two monoterpene carboxylic acids and a quinovose sugar moiety.[1][4]

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and characterization of this compound from Acacia victoriae seed pods.

Plant Material Preparation

-

Collection: Harvest mature seed pods from Acacia victoriae.

-

Drying: Air-dry the seed pods in a well-ventilated area, protected from direct sunlight, until they are brittle.

-

Grinding: Grind the dried seed pods into a fine powder using a mechanical grinder. A finer powder increases the surface area for efficient extraction.

Extraction of Crude Saponin Mixture

The initial extraction aims to isolate a crude mixture of saponins, including avicins.

-

Solvent System: Prepare a solution of methanol (MeOH) in water. An initial extraction is performed with a 1:4 ratio of MeOH to water.[2] A subsequent protocol for purification of a bioactive polar fraction (F094) from ground seedpods utilized a 20% MeOH solution at 60°C.[5]

-

Extraction Procedure:

-

Suspend the powdered seed pods in the aqueous methanol solvent in a large vessel.

-

Heat the mixture with continuous stirring. For example, extraction can be carried out at 60°C.[5]

-

After a designated period (e.g., several hours), separate the solvent from the plant material by filtration.

-

The resulting filtrate contains the crude saponin extract.

-

Purification of this compound

The crude extract is a complex mixture requiring further chromatographic separation to isolate pure this compound.

-

Initial Fractionation (Flash Chromatography):

-

Stationary Phase: C18 reverse-phase silica (B1680970) gel.[2]

-

Mobile Phase: A stepwise gradient of increasing methanol concentration in water.

-

Procedure:

-

Concentrate the crude extract under reduced pressure to remove most of the methanol.

-

Load the concentrated aqueous extract onto a pre-equilibrated C18 flash chromatography column.

-

Elute the column with successive mobile phases of increasing methanol concentration (e.g., 25% MeOH, 50% MeOH, 75% MeOH, 100% MeOH).

-

Collect fractions and monitor for bioactivity. The fraction eluting with 75% MeOH-H₂O, designated F094, was found to have the most potent cytotoxicity.[2]

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A semi-preparative or preparative reverse-phase column is used for further purification. A pentafluorophenyl column has been successfully employed.[3]

-

Mobile Phase: An aqueous methanol or acetonitrile (B52724) gradient.

-

Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD) is recommended.

-

Procedure:

-

Dissolve the bioactive fraction (F094) in the initial mobile phase.

-

Inject the sample onto the HPLC column.

-

Run a gradient elution program to separate the individual components.

-

Collect the peaks corresponding to this compound. The purity of the collected fractions should be assessed by analytical HPLC.

-

-

Structure Elucidation

-

Mass Spectrometry (MS):

-

Techniques: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for determining the molecular weight and formula of this compound.[2][3]

-

Sample Preparation: Dissolve the purified this compound in an appropriate solvent (e.g., methanol) and mix with a suitable matrix for MALDI analysis.

-

Analysis: Acquire the mass spectrum to determine the [M+Na]⁺ ion, which will provide the molecular weight.[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used solvents for saponin analysis.

-

Experiments: A suite of 1D and 2D NMR experiments is necessary for complete structural elucidation:

-

¹H NMR: To identify proton signals and their multiplicities.

-

¹³C NMR: To identify carbon signals.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which are crucial for connecting the aglycone, sugar units, and the side chain.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its pro-apoptotic effects in cancer cells being the most extensively studied.

Anti-Cancer Activity

This compound induces apoptosis in various cancer cell lines, including human T-cell leukemia (Jurkat cells).[1]

Table 1: Cytotoxicity of this compound and Related Fractions

| Compound/Fraction | Cell Line | IC₅₀ (µg/mL) | Reference |

| This compound | Jurkat | 0.320 - 0.326 | [3] |

| Avicin G | Jurkat | 0.160 - 0.181 | [3] |

| F094 (Crude Fraction) | Jurkat | 0.331 - 0.407 | [3] |

Signaling Pathways

This compound's mechanism of action involves the modulation of several key signaling pathways.

This compound can induce apoptosis through the activation of the Fas death receptor pathway, independent of the Fas ligand.[6]

-

Lipid Raft Recruitment: Upon treatment with this compound, the Fas receptor translocates to lipid rafts, which are specialized microdomains within the cell membrane.[6][7]

-

DISC Formation: Within the lipid rafts, Fas associates with Fas-associated death domain (FADD) and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[6][7]

-

Caspase Cascade Activation: The formation of the DISC leads to the activation of caspase-8, which in turn initiates a downstream caspase cascade, ultimately resulting in apoptosis.[6][7]

Avicins can directly affect mitochondrial function to induce apoptosis.[3][5] This involves the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of the caspase cascade.[3][5]

This compound has been shown to dephosphorylate Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cell survival and proliferation.[8]

-

Dephosphorylation of JAKs and STAT3: this compound leads to the dephosphorylation of Janus kinases (JAKs) and STAT3.[8]

-

Activation of PP1: It also activates Protein Phosphatase 1 (PP1), which contributes to STAT3 dephosphorylation.[8]

-

Downregulation of Target Genes: The inhibition of STAT3 activity results in the reduced expression of downstream pro-survival genes such as c-myc, cyclin D1, Bcl-2, survivin, and VEGF.[8]

Avicins have also been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[9][10] This inhibition occurs by preventing both the nuclear localization of NF-κB and its ability to bind to DNA.[9]

Conclusion

This compound, a complex triterpenoid saponin from Acacia victoriae, represents a promising natural product with significant potential for therapeutic development, particularly in oncology. This technical guide provides a foundational understanding of its discovery, detailed protocols for its isolation, and an overview of its mechanisms of action. The multifaceted signaling pathways affected by this compound underscore its potential as a multi-target agent. Further research is warranted to fully elucidate its therapeutic applications and to optimize its production and delivery for clinical use.

References

- 1. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. A mass spectrometry database for identification of saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [dr.lib.iastate.edu]

- 6. Saponins Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. US2774714A - Process for the extraction of sapogenins from plant materials - Google Patents [patents.google.com]

- 8. Four Main Methods for Extracting Saponin Extracts from Plants. [greenskybio.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Avicin D: Chemical Structure and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avicin D, a complex triterpenoid (B12794562) saponin (B1150181) isolated from the seed pods of the Australian desert tree Acacia victoriae, has garnered significant scientific interest due to its potent pro-apoptotic, anti-inflammatory, and antioxidant properties. This document provides a comprehensive overview of the chemical structure of this compound, its isolation from natural sources, and a detailed exploration of the key signaling pathways through which it exerts its biological effects. Quantitative data from various studies are summarized, and methodologies for key experiments are detailed to facilitate further research and development.

Chemical Structure of this compound

This compound is a large and intricate molecule with the molecular formula C₉₈H₁₅₅NO₄₆ and a molecular weight of approximately 2081 Da.[1] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[2]

The core of this compound is an acacic acid triterpene. This core is elaborately glycosylated at multiple positions:

-

A trisaccharide is attached at carbon 3.

-

A tetrasaccharide is linked to carbon 28.

-

A unique side chain is attached at carbon 21. This side chain contains two units of an acyclic monoterpene, trans-2-hydroxymethyl-6-methyl-6-hydroxy-2,7-octadienoic acid, which are connected by a quinovose sugar.[1]

The complex arrangement of sugars and the unique monoterpene side chain contribute to the molecule's biological activity and its classification as a triterpenoid saponin.

DOT source for the chemical structure of this compound

Caption: Simplified schematic of this compound's chemical structure.

Spectroscopic Data

| Spectroscopic Technique | Ion | Mass (amu) |

| MALDI-TOF MS | [M+Na]⁺ | 2104 |

| High-Resolution FAB-MS | [M]⁺ | 2081 |

Synthesis and Isolation

Currently, there are no reported methods for the total or semi-synthesis of this compound. It is exclusively obtained through extraction and purification from its natural source, the seed pods of Acacia victoriae.

Isolation and Purification Protocol

The isolation of this compound is a multi-step process that involves extraction followed by chromatographic purification.

Experimental Protocol: Isolation of this compound

-

Extraction:

-

The ground seedpods of Acacia victoriae are extracted with 20% methanol (B129727) (MeOH) in water at 60°C.

-

The resulting extract is subjected to solvent-solvent partitioning to concentrate the bioactive components into a polar fraction.

-

-

Chromatographic Purification:

-

The polar fraction is subjected to a multi-step purification using High-Performance Liquid Chromatography (HPLC).

-

Step 1 (Preparative HPLC): A C-18 reverse-phase semi-preparative HPLC column is used for initial fractionation.

-

Step 2 (Final Purification): Further purification is achieved using a two-step preparative HPLC on a pentafluorophenyl column with an aqueous methanol solvent system.

-

DOT source for the isolation workflow of this compound

Caption: Workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It induces apoptosis in various cancer cell lines, with notable selectivity for tumor cells over normal cells.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines.

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

| Jurkat | Human T-cell leukemia | 0.320 - 0.326 |

| Normal Human Fibroblasts | Normal connective tissue | 10-35 times higher than Jurkat |

Induction of Apoptosis via the Fas Signaling Pathway

One of the primary mechanisms by which this compound induces apoptosis is through the activation of the Fas death receptor pathway.

Signaling Pathway:

Upon treatment with this compound, the Fas receptor (also known as CD95 or APO-1) translocates to lipid rafts, which are specialized microdomains within the cell membrane. This clustering of Fas receptors facilitates the recruitment of the adaptor protein Fas-associated death domain (FADD) and pro-caspase-8. The proximity of pro-caspase-8 molecules leads to their auto-activation, forming active caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, ultimately leading to the execution of apoptosis.

DOT source for the this compound-induced Fas signaling pathway

Caption: this compound-induced Fas-mediated apoptosis signaling pathway.

Experimental Protocol: Detection of Apoptosis by Annexin V-FITC Staining

-

Cell Culture and Treatment:

-

Culture Jurkat cells (or other susceptible cell lines) in appropriate media.

-

Treat cells with this compound (e.g., 2 µg/mL) for a specified time (e.g., 24 hours).

-

-

Staining:

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Analysis:

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Modulation of STAT3 Signaling

This compound has also been shown to dephosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that is often constitutively activated in cancer cells and promotes cell survival and proliferation.

Signaling Pathway:

This compound treatment leads to a time- and dose-dependent decrease in the phosphorylation of STAT3 at both tyrosine 705 and serine 727 residues. This dephosphorylation inhibits the transcriptional activity of STAT3, leading to the downregulation of its target genes, which include anti-apoptotic proteins (e.g., Bcl-2, survivin) and proteins involved in cell cycle progression (e.g., c-myc, cyclin D1).

DOT source for the effect of this compound on STAT3 signaling

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation

-

Cell Lysis:

-

Treat cells with this compound (e.g., 1 µM) for various time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705 and p-STAT3 Ser727) and total STAT3.

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to p-STAT3 can be quantified and normalized to the total STAT3 levels.

-

Conclusion

This compound is a promising natural product with a complex chemical structure and potent anti-cancer activity. Its mechanism of action involves the induction of apoptosis through the Fas signaling pathway and the inhibition of the pro-survival STAT3 pathway. The lack of a synthetic route to this compound underscores the importance of its efficient isolation from natural sources for further research and potential therapeutic development. The detailed experimental methodologies and quantitative data presented in this guide provide a valuable resource for scientists and researchers working on the development of novel anti-cancer agents. Further investigation into the structure-activity relationship of this compound and the development of synthetic analogs could lead to the discovery of even more potent and selective therapeutic compounds.

References

- 1. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetics and Bioavailability of Avicin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Avicin D and Its Therapeutic Potential

Avicins are a class of plant-derived triterpenoid (B12794562) electrophiles that have demonstrated potent pro-apoptotic, anti-inflammatory, and antioxidant activities.[1][2] this compound, a prominent member of this family, has been shown to modulate multiple signaling pathways critical for cancer cell survival and proliferation, including the Stat3 and AMPK pathways.[1] Its ability to induce cell death in various tumor cell lines underscores its potential as a novel therapeutic agent. However, the translation of its promising in vitro activity into clinical efficacy is contingent upon a thorough understanding of its behavior in vivo, particularly its absorption, distribution, metabolism, and excretion (ADME) properties.

In Vitro Metabolic Stability of this compound

While in vivo pharmacokinetic data are scarce, in vitro studies have provided initial insights into the metabolic stability of this compound. An in vitro phase I metabolic stability assay indicated that this compound is highly metabolized by Sprague-Dawley rat liver microsomes and moderately metabolized by human liver microsomes. This suggests that hepatic metabolism is a likely route of clearance for this compound in vivo.

| Parameter | Sprague-Dawley Rat Liver Microsomes | Human Liver Microsomes |

| Metabolic Stability | High Metabolism | Moderate Metabolism |

This table summarizes the available in vitro metabolic stability data for this compound.

Expected Pharmacokinetic Profile and Bioavailability of Triterpenoid Saponins

This compound belongs to the family of triterpenoid saponins. The pharmacokinetic properties of this class of compounds are generally characterized by low oral bioavailability. This is attributed to several factors including their high molecular weight, complex glycosidic structures, and poor membrane permeability.

| Pharmacokinetic Parameter | General Characteristics for Triterpenoid Saponins |

| Absorption | Generally poor and variable after oral administration. |

| Distribution | Dependent on the specific structure; may exhibit binding to plasma proteins. |

| Metabolism | Often involves hydrolysis of glycosidic bonds by gut microbiota, followed by absorption of the aglycone. Hepatic metabolism is a common route of elimination. |

| Excretion | Primarily through bile and feces. |

| Bioavailability | Typically low. |

This table outlines the generally expected pharmacokinetic properties of triterpenoid saponins, the chemical class to which this compound belongs.

Experimental Protocols for In Vivo Pharmacokinetic Studies

To address the gap in knowledge regarding this compound's in vivo pharmacokinetics, the following detailed protocols for a representative preclinical study in a rodent model and a corresponding bioanalytical method are provided.

Preclinical In Vivo Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats following intravenous and oral administration.

Materials:

-

This compound (analytical grade)

-

Vehicle for intravenous administration (e.g., a mixture of DMSO, Cremophor EL, and saline)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Cannulas for blood collection

-

Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

-

Standard laboratory equipment for animal handling and dosing

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the study.

-

Dose Preparation: Prepare the dosing solutions of this compound in the appropriate vehicles on the day of the experiment.

-

Animal Groups: Divide the rats into two groups:

-

Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)

-

Group 2: Oral (PO) administration (e.g., 20 mg/kg)

-

-

Dosing:

-

Administer the IV dose via the tail vein.

-

Administer the PO dose via oral gavage.

-

-

Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the cannulated jugular vein at the following time points:

-

IV group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

PO group: 0 (predose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

-

Sample Processing: Immediately transfer the collected blood into microcentrifuge tubes containing anticoagulant. Centrifuge at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Data Analysis:

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method (see Section 4.2).

-

Perform non-compartmental pharmacokinetic analysis to determine key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

-

Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

LC-MS/MS Method for Quantification of this compound in Plasma

Objective: To develop and validate a sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.

Materials:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18 reverse-phase column)

-

This compound analytical standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

-

Acetonitrile (B52724), methanol, formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (blank)

Procedure:

-

Preparation of Standards and Quality Control (QC) Samples:

-

Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol).

-

Prepare calibration standards and QC samples by spiking known concentrations of this compound into blank rat plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the IS.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation using a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect this compound and the IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both analytes.

-

-

Method Validation:

-

Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA or EMA).

-

-

Quantification of Unknown Samples:

-

Analyze the unknown plasma samples from the pharmacokinetic study.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

-

Visualization of Key Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. The following diagrams illustrate the inhibitory effect of this compound on the Stat3 pathway and its activation of the AMPK pathway.

Caption: this compound inhibits the JAK/Stat3 signaling pathway.

Caption: this compound induces autophagy via activation of AMPK.

Experimental Workflow for an In Vivo Pharmacokinetic Study

The following diagram outlines the logical flow of a typical in vivo pharmacokinetic study.

Caption: Generalized workflow for an in vivo PK study.

Conclusion and Future Directions

While this compound continues to show significant promise as an anti-cancer agent based on its in vitro activities, the lack of publicly available in vivo pharmacokinetic data represents a critical knowledge gap in its preclinical development. The information presented in this guide on its in vitro metabolism and the general properties of its chemical class suggests that this compound may face challenges with oral bioavailability. The provided experimental protocols offer a clear path forward for researchers to systematically evaluate the ADME properties of this compound. A thorough understanding of its pharmacokinetic profile is paramount for designing effective dosing regimens, interpreting toxicological findings, and ultimately, for the successful clinical translation of this promising therapeutic candidate. Future research should prioritize conducting well-designed in vivo pharmacokinetic studies in relevant animal models to fully characterize the absorption, distribution, metabolism, and excretion of this compound.

References

- 1. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Avicin D: A Dual Agonist of Apoptotic and Autophagic Cell Death Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Avicin D, a member of the avicin family of triterpenoid (B12794562) electrophiles isolated from the seedpods of the Australian desert tree Acacia victoriae, has emerged as a potent anti-cancer agent.[1][2] These natural compounds exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-mutagenic properties.[1][3] Notably, this compound exerts its potent tumor cell growth inhibitory effects by simultaneously targeting multiple cellular processes, leading to programmed cell death through both apoptosis and autophagy.[4] This dual mechanism of action makes this compound a compelling candidate for cancer therapy, particularly for tumors that have developed resistance to conventional apoptosis-inducing agents.[5][6] This technical guide provides an in-depth exploration of the molecular targets of this compound within the apoptotic and autophagic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Apoptotic Machinery as a Target for this compound

This compound induces apoptosis through a multi-pronged approach that engages both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Extrinsic Apoptotic Pathway: Fas Receptor Clustering and DISC Formation

A primary mechanism of this compound-induced apoptosis involves the ligand-independent activation of the Fas death receptor (CD95/APO-1).[1][3] this compound triggers the translocation of Fas into specialized membrane microdomains known as lipid rafts.[7][8] This clustering of Fas within the rafts facilitates its interaction with the adaptor protein Fas-associated death domain (FADD) and procaspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC).[1][7] The proximity of procaspase-8 molecules within the DISC allows for their auto-activation through cleavage.[4] Activated Caspase-8 then initiates a downstream caspase cascade, cleaving and activating effector caspases such as Caspase-7, which in turn cleaves cellular substrates like the Inhibitor of Caspase-Activated DNase (ICAD/DFF-45), ultimately leading to DNA fragmentation and cell death.[1][9] This activation of the Caspase-8 pathway has been observed as early as 8 hours post-treatment in Jurkat cells.[1]

Intrinsic Apoptotic Pathway: Mitochondrial Perturbation

This compound also directly targets the mitochondria to initiate the intrinsic apoptotic pathway.[2][4] Treatment with this compound leads to the rapid permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytosol.[4] This critical event can be detected within 30 minutes of treatment in Jurkat cells.[2] Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (APAF-1) and procaspase-9 to form the apoptosome.[2][4] This complex facilitates the activation of Caspase-9, which then activates downstream effector caspases like Caspase-3, converging with the extrinsic pathway to execute the apoptotic program.[2] The activation of Caspase-3 is followed by the cleavage of key cellular proteins, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][10]

Regulation of Pro-Survival Signaling

Complementing its direct activation of apoptotic caspases, this compound also downregulates multiple pro-survival and anti-apoptotic proteins.[8] It has been shown to decrease the expression of Bcl-2 and survivin.[10][11] Furthermore, this compound inhibits critical pro-survival signaling pathways, including the PI3K/AKT and STAT3 pathways.[4][10] By inhibiting the phosphorylation and activation of STAT3, this compound reduces the expression of its downstream target genes, which include c-myc, cyclin D1, Bcl-2, and survivin, further sensitizing tumor cells to apoptosis.[10][12]

This compound as an Inducer of Autophagy

This compound can trigger caspase-independent autophagic cell death, providing a therapeutic avenue for apoptosis-resistant cancers.[4][5] This process is primarily mediated through the modulation of cellular energy homeostasis.

The AMPK-TSC2-mTOR Signaling Axis

The central mechanism for this compound-induced autophagy involves the activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[5][6] this compound treatment leads to a significant, time-dependent decrease in cellular ATP levels.[13][14] The resulting increase in the AMP/ATP ratio activates AMPK via phosphorylation at Threonine-172.[14]

Activated AMPK, in turn, phosphorylates and activates the tuberous sclerosis complex 2 (TSC2), a key tumor suppressor.[5][15] TSC2 then inhibits the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation, which is a component of the mTORC1 complex.[4][5] Inhibition of mTORC1 kinase activity is a primary trigger for the initiation of autophagy.[16] This entire cascade—from ATP depletion to mTOR inhibition—can be abrogated by the knockdown of AMPK or TSC2, confirming their essential roles in this compound-induced autophagy.[5][6] The induction of autophagy is further confirmed by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) and the formation of GFP-LC3 puncta.[13][17] This process is dependent on the autophagy-related genes Atg5 and Atg7.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Dose- and Time-Dependent Effects of this compound on Cell Viability and Death

| Cell Line | Concentration (µg/mL) | Time (h) | Effect | % Value | Citation |

| Jurkat | 0 - 2.0 | 24 | Cell Death | ~0 - 35% | [1] |

| Jurkat | 2.0 | 24 - 72 | Cell Viability | ~65 - 25% | [1] |

| NB4 | 0 - 4.0 | 24 | Cell Death | ~5 - 55% | [1] |

| NB4 | 0 - 4.0 | 48 | Cell Viability | ~100 - 20% | [1] |

| U266 | 0 - 10.0 (µM) | 72 | Viability Inhibition | ~0 - 80% | [10] |

| MJ (CTCL) | 0.5 - 5.0 | 24 | Apoptosis | ~0.2 - 13% | [11] |

| MJ (CTCL) | 0.5 - 5.0 | 48 | Apoptosis | ~0.6 - 37% | [11] |

| Hut78 (CTCL) | 0.5 - 5.0 | 24 | Apoptosis | ~2 - 39% | [11] |

| Hut78 (CTCL) | 0.5 - 5.0 | 48 | Apoptosis | ~3 - 53% | [11] |

| HH (CTCL) | 0.5 - 5.0 | 24 | Apoptosis | ~13 - 83% | [11] |

| HH (CTCL) | 0.5 - 5.0 | 48 | Apoptosis | ~44 - 89% | [11] |

Table 2: IC50 Values for Avicins

| Compound | Cell Line | IC50 (µg/mL) | Citation |

| This compound | Jurkat | 0.320 - 0.326 | [2] |

| Avicin G | Jurkat | 0.160 - 0.181 | [2] |

Table 3: Time Course of Molecular Events in this compound-Induced Apoptosis (Jurkat Cells)

| Molecular Event | Time Post-Treatment | Observation | Citation |

| Cytosolic Cytochrome c | 30 min | 1.5-fold increase | [2] |

| Cytosolic Cytochrome c | 4 h | 3-fold increase | [2] |

| Caspase-3 Activation | 4 - 6 h | Detectable increase | [2] |

| Caspase-8 Activation | 8 h | Cleavage detected | [1] |

| PARP Cleavage | 2 - 6 h | Total cleavage | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments cited in the study of this compound.

Cell Viability Assays

A. Trypan Blue Exclusion Assay

-

Culture cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Harvest cells by centrifugation and resuspend the pellet in 100 µL of phosphate-buffered saline (PBS).

-

Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.

-

Incubate for 1-2 minutes at room temperature.

-

Load 10 µL of the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

-

Calculate the percentage of cell death as (Number of blue cells / Total number of cells) x 100.[1]

B. MTT Assay

-

Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with this compound or vehicle control for the specified duration (e.g., 24-72 h).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.45 mg/mL.[18]

-

Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[18]

-

Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the crystals.[18]

-

Mix thoroughly on an orbital shaker to ensure complete solubilization.[19]

-

Measure the absorbance at 570 nm using a microplate reader.[10][18]

C. CellTiter-Glo® Luminescent Cell Viability Assay

-

Seed cells in an opaque-walled 96-well plate and treat with this compound.

-

Equilibrate the plate to room temperature for approximately 30 minutes.[18]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[18]

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[1][18]

Apoptosis and Autophagy Detection

A. Western Blot Analysis

-

Treat cells with this compound for the indicated times.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature 30-50 µg of total protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

B. Immunofluorescence for GFP-LC3 Puncta

-

Grow cells stably or transiently expressing GFP-LC3 on glass coverslips.

-

Treat cells with this compound (e.g., 2 µg/mL) for the desired time (e.g., 24-48 h). An apoptosis inhibitor like zVAD-fmk (50 µM) can be co-administered to distinguish autophagy from apoptosis.[13]

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes, if needed for other stains.

-

Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence microscope.

-

Quantify autophagy by counting the number of cells with a punctate GFP-LC3 fluorescence pattern (e.g., >5 dots/cell) relative to all GFP-positive cells.[13]

Integrated Signaling Workflow

This compound initiates a cascade of events that can lead to either apoptosis or autophagy, depending on the cellular context and resistance mechanisms. The initial triggers—membrane perturbation and energy depletion—diverge to activate distinct but ultimately interconnected cell death programs.

Conclusion

This compound is a pleiotropic anti-cancer agent that effectively induces cell death by co-opting two fundamental cellular degradation pathways: apoptosis and autophagy. Its ability to activate the extrinsic and intrinsic apoptotic cascades while simultaneously inhibiting key pro-survival proteins makes it a potent cytotoxic agent. Moreover, its unique capacity to trigger autophagic cell death via the AMPK-mTOR energy-sensing pathway provides a crucial mechanism to overcome apoptosis resistance. This dual-pronged attack on cancer cells underscores the therapeutic potential of this compound and provides a strong rationale for its continued development as a novel oncologic therapy. The detailed understanding of its molecular targets and pathways, as outlined in this guide, is essential for designing future preclinical and clinical investigations.

References

- 1. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural triterpenoid avicins selectively induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. A plant triterpenoid, this compound, induces autophagy by activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound selectively induces apoptosis and downregulates p-STAT-3, bcl-2, and survivin in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] A plant triterpenoid, this compound, induces autophagy by activation of AMP-activated protein kinase | Semantic Scholar [semanticscholar.org]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

Transcriptional Profiling of Cells Treated with Avicin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avicin D, a triterpenoid (B12794562) saponin (B1150181) derived from the plant Acacia victoriae, has demonstrated significant anti-cancer properties, including the induction of apoptosis and autophagy in various tumor cell lines. Its pleiotropic effects stem from its ability to modulate multiple critical signaling pathways, leading to substantial changes in the cellular transcriptional landscape. This document provides a technical overview of the transcriptional consequences of this compound treatment, a detailed methodology for conducting such profiling studies, and a summary of the key signaling pathways affected.

Introduction to this compound and its Mechanism of Action

Avicins are a class of plant-derived electrophilic triterpenoids that exhibit pro-apoptotic, anti-inflammatory, and antioxidant activities.[1] this compound, a prominent member of this family, influences a range of cellular processes by interacting with multiple molecular targets. Mechanistically, this compound has been shown to induce apoptosis through both mitochondrial (intrinsic) and death receptor (extrinsic) pathways.[2] It triggers the redistribution of the Fas receptor into lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.[3][4] Furthermore, this compound is known to inhibit the STAT3 signaling pathway, dephosphorylating both constitutive and induced STAT3, which in turn suppresses the transcription of numerous pro-survival genes.[1][3] It also modulates the glucocorticoid receptor (GR), NF-κB, and AMPK/mTOR pathways, contributing to its anti-inflammatory and metabolic effects.[5][6][7] A comprehensive understanding of the global transcriptional changes induced by this compound is crucial for elucidating its full therapeutic potential and identifying novel biomarkers of response.

Transcriptional Signature of this compound Treatment

While a comprehensive, publicly available high-throughput transcriptional profiling dataset (e.g., RNA-seq or microarray) for this compound-treated cells is not readily accessible, numerous studies have identified significant changes in the expression of key genes downstream of its primary targets. These findings collectively delineate a clear transcriptional signature associated with this compound's anti-cancer activity.

The table below summarizes the known effects of this compound on the expression of specific genes, compiled from various studies. The primary mechanism of regulation involves the inhibition of transcription factors such as STAT3 and the modulation of GR-mediated transcription.

| Target Pathway | Gene | Gene Function | Effect of this compound | Citation |

| STAT3 Signaling | c-myc | Transcription factor, cell cycle progression, apoptosis | Downregulation | [1][3] |

| Cyclin D1 | Cell cycle regulation (G1/S transition) | Downregulation | [1][3] | |

| Bcl-2 | Anti-apoptotic protein | Downregulation | [1][3] | |

| Survivin | Inhibition of apoptosis, regulation of cell division | Downregulation | [1][3] | |

| VEGF | Angiogenesis, vascular permeability | Downregulation | [1][3] | |

| Mcl-1 | Anti-apoptotic protein | Downregulation | [3] | |

| IL-6 | Cytokine, inflammation, STAT3 activation (feedback loop) | Downregulation | [3] | |

| GR Signaling | PEPCK | Gluconeogenesis | Downregulation | [5][8] |

| FASN | Fatty acid synthesis | Downregulation | [5][8] | |

| NF-κB Signaling | IL-6 | Pro-inflammatory cytokine | Downregulation (via GR transrepression) | [5][8] |

Table 1: Summary of known gene expression changes induced by this compound treatment.

Experimental Protocols for Transcriptional Profiling

To perform a global, unbiased analysis of transcriptional changes induced by this compound, RNA sequencing (RNA-seq) is the current gold-standard methodology.[8] The following protocol outlines the key steps for such an experiment.

Cell Culture and this compound Treatment

-

Cell Line Selection: Choose a relevant cancer cell line (e.g., U266 multiple myeloma, Jurkat T-cell leukemia, or A549 lung carcinoma, which have been used in previous this compound studies).[1][4][7]

-

Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with this compound (typically 1 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours) to capture both early and late transcriptional events.[1][3]

-

Harvesting: Harvest cells by centrifugation (for suspension cultures) or trypsinization followed by centrifugation (for adherent cultures). Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

RNA Extraction and Quality Control

-

Lysis and Homogenization: Lyse the cell pellets using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).

-

RNA Isolation: Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation, precipitation, and washing steps.

-

DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

-

Quality Control (QC): Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), checking for A260/A280 ratios between 1.8 and 2.1. Verify the integrity of the RNA (RIN > 8.0) using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).

RNA Library Preparation and Sequencing

-

Poly(A) Selection: Enrich for messenger RNA (mRNA) from the total RNA population by selecting for the polyadenylated tail using oligo(dT)-magnetic beads.

-

Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it for first-strand cDNA synthesis using random hexamers.

-

cDNA Synthesis: Synthesize the first and second strands of complementary DNA (cDNA).

-

End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

-

Adapter Ligation: Ligate sequencing adapters, which include index sequences for multiplexing, to the cDNA fragments.

-

PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.

-

Library QC and Sequencing: Validate the final library quality and quantity. Pool multiple libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Use packages such as DESeq2 or edgeR in R to normalize the gene counts and perform statistical analysis to identify differentially expressed genes (DEGs) between this compound-treated and control samples.

-

Pathway and Functional Enrichment Analysis: Use the list of DEGs to perform Gene Ontology (GO) and pathway enrichment (e.g., KEGG, Reactome) analysis to identify biological processes and signaling pathways significantly affected by this compound treatment.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the experimental workflow for transcriptional profiling.

Conclusion

This compound profoundly alters the transcriptional program of cancer cells by targeting key signaling nodes involved in cell survival, proliferation, and inflammation. The downregulation of STAT3 and NF-κB target genes, coupled with the modulation of GR-responsive genes, underlies its potent anti-cancer effects. While this guide summarizes the currently known transcriptional changes, a comprehensive, high-throughput transcriptional profiling analysis would provide a deeper, unbiased understanding of this compound's mechanism of action. The detailed protocols and workflows provided herein offer a robust framework for researchers to conduct such studies, which will be invaluable for the further development of this compound as a therapeutic agent and for the discovery of predictive biomarkers.

References

- 1. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The anticancer plant triterpenoid, this compound, regulates glucocorticoid receptor signaling: implications for cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Home - GEO DataSets - NCBI [ncbi.nlm.nih.gov]

- 7. The Anticancer Plant Triterpenoid, this compound, Regulates Glucocorticoid Receptor Signaling: Implications for Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Avicin D: A Triterpenoid Saponin's Role in the Modulation of Inflammatory Responses

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Avicins, a class of triterpenoid (B12794562) saponins (B1172615) isolated from the desert plant Acacia victoriae, have demonstrated significant potential as modulators of inflammatory responses. This technical guide provides an in-depth analysis of the molecular mechanisms by which Avicin D, a prominent member of this class, exerts its anti-inflammatory effects. The document details its impact on key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and summarizes quantitative data on its efficacy. Furthermore, it provides detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Avicins, a family of triterpenoid electrophiles, have emerged as promising candidates due to their pleiotropic biological activities, including pro-apoptotic, antioxidant, and anti-inflammatory properties.[2] This guide focuses specifically on this compound and its role in modulating inflammatory cascades.

Molecular Mechanisms of this compound in Inflammation

This compound's anti-inflammatory properties are attributed to its ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory mediators. The primary mechanisms identified to date are the inhibition of the NF-κB and JAK/STAT pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-6.[3]

This compound has been shown to inhibit NF-κB activation through a redox-dependent mechanism.[4] It is proposed that this compound's electrophilic nature allows it to interact with critical cysteine residues on proteins within the NF-κB pathway, thereby disrupting their function.[4] Specifically, avicins have been reported to inhibit both the nuclear localization of NF-κB and its ability to bind to DNA, effectively shutting down the transcription of pro-inflammatory genes.[1][3] This inhibition leads to a decrease in the production of downstream inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Modulation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is another critical signaling cascade involved in the inflammatory response, particularly in response to cytokines and growth factors.[5] Cytokine binding to its receptor leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated by JAKs, STATs dimerize, translocate to the nucleus, and act as transcription factors for various genes, including those involved in inflammation and cell survival.[5]

This compound has been demonstrated to dephosphorylate STAT3 in a variety of human tumor cell lines, leading to a decrease in its transcriptional activity.[2][4] This effect is mediated through the dephosphorylation of upstream JAKs and the activation of protein phosphatase-1 (PP-1).[2][4] The inhibition of STAT3 phosphorylation by this compound results in the reduced expression of STAT3-regulated proteins, including c-myc, cyclin D1, Bcl-2, survivin, and VEGF.[2][4] Furthermore, this compound treatment leads to a dose-dependent decrease in the production of IL-6, a major inducer of STAT3 activity that is also under the transcriptional control of STAT3.[4]

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound on inflammatory markers and cell viability.

| Parameter | Cell Line | Concentration | Effect | Reference |

| STAT3 Phosphorylation | U266 Myeloma | 0.5 - 1.0 µM | Dephosphorylation of Stat3 at Ser 727 and IL-6 induced phospho-Stat3 (Tyr 705) | [4] |

| Various Tumor Cells | 1 µM | Dephosphorylation of Stat3 | [4] | |

| IL-6 Production | U266 Myeloma | 0 - 1 µM (48 hrs) | Dose-dependent decrease | [4] |

| Cell Viability | U266 Myeloma | 0 - 10 µM (0 - 72 hrs) | Dose and time-dependent inhibition | [4] |

| Jurkat | 2 µg/ml (24 hrs) | Induction of apoptosis | [6] | |

| NB4 | 0 - 4 µg/ml (24 - 48 hrs) | Dose-dependent decrease in cell viability | [2] |

Note: µg/ml to µM conversion for this compound (MW: 2104 g/mol ) is approximately 1 µg/ml ≈ 0.475 µM.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of key signaling proteins like STAT3 and JAKs.

-

Cell Culture and Treatment:

-

Culture cells (e.g., U266 myeloma cells) in appropriate media.

-

Prior to treatment, serum-starve the cells for a specified period (e.g., 16 hours).

-

Treat cells with various concentrations of this compound (e.g., 0-1 µM) for the desired duration (e.g., 16-24 hours).

-

For cytokine induction experiments, stimulate cells with a cytokine like IL-6 (e.g., 10 ng/ml for 30 minutes) following this compound treatment.[4]

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape adherent cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting:

-

Resolve equal amounts of protein (e.g., 50-100 µg) from each sample on an SDS-polyacrylamide gel.[4]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-JAK2, anti-JAK2) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol is used to quantify the levels of cytokines like IL-6 in cell culture supernatants.

-

Sample Collection:

-

Culture cells (e.g., U266 myeloma cells) and treat with various concentrations of this compound for the desired duration (e.g., 48 hours).[4]

-